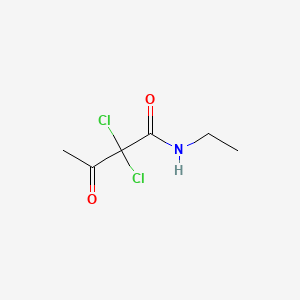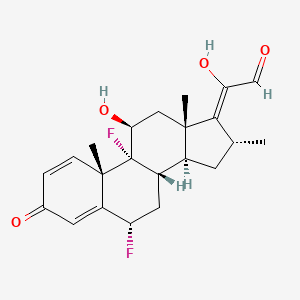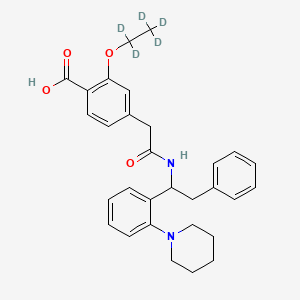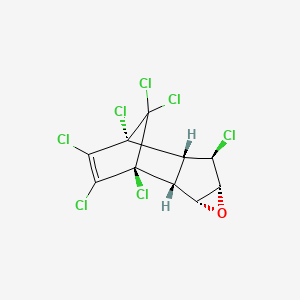
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol, also known as BMBPC, is a cyclic alcohol that is widely used in scientific research. BMBPC is a versatile molecule that has many applications in the laboratory. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential to be used as a drug.
Wirkmechanismus
The mechanism of action of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol is not yet fully understood. It is believed that 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol binds to the active site of enzymes, which modulates their activity. 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol also has the ability to interact with other molecules, such as proteins and DNA, which may also affect its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol are not yet fully understood. However, it has been observed to modulate the activity of enzymes, which can lead to changes in the activity of other molecules. 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has also been observed to interact with proteins and DNA, which could lead to changes in the activity of these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and it is relatively stable in a variety of conditions. It also has the ability to modulate the activity of enzymes, which can be useful in studying the effects of different compounds on enzyme activity. However, it is important to note that 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol is not yet approved for use as a drug, and its long-term effects are not yet known.
Zukünftige Richtungen
There are a variety of potential future directions for 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol research. It could be further studied for its potential to be used as a drug, and its long-term effects could be studied. It could also be studied for its ability to interact with proteins and DNA, as well as its ability to modulate the activity of enzymes. Additionally, it could be used to study the effects of different compounds on enzyme activity. Finally, it could be used to synthesize a variety of compounds, including pharmaceuticals.
Synthesemethoden
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol is synthesized through a process known as the Williamson ether synthesis. This method involves the reaction of an alkoxide with a halide to form an ether. In the case of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol, the alkoxide is a benzyl methyl ether, and the halide is a benzyloxy phenyl cyclohexanone. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction yields a compound with the molecular formula C17H23NO2.
Wissenschaftliche Forschungsanwendungen
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including pharmaceuticals. It has also been studied for its potential to be used as a drug. 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol has been studied for its ability to modulate the activity of enzymes, and it has been used to study the effects of different compounds on the activity of enzymes.
Eigenschaften
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-1-(3-phenylmethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-29(20-23-11-4-2-5-12-23)21-26-15-8-9-18-28(26,30)25-16-10-17-27(19-25)31-22-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCIZFBMVJQHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(1Z)-1-Penten-1-yl]pyridine](/img/structure/B585123.png)
![2H-[1,2]Oxazolo[4,5-F]indole](/img/structure/B585125.png)


![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)